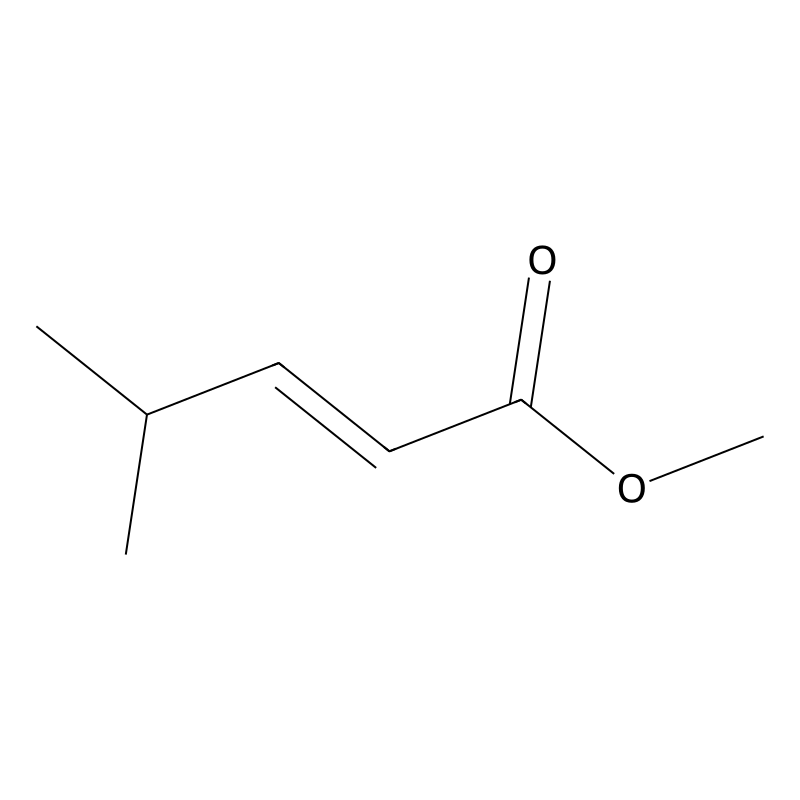

Methyl 4-methyl-2-pentenoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metathesis Reactions

Scientific Field: Organic Chemistry

Summary: Methyl 4-methyl-2-pentenoate has been utilized in metathesis reactions.

Results: The outcome of these reactions can lead to the formation of novel compounds with diverse structures.

Chain Transfer Agent in Polymerization

Scientific Field: Polymer Chemistry

Summary: Methyl 4-methyl-2-pentenoate acts as a chain transfer agent during the polymerization of exo, exo-5,6-bis(methoxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene using Ru(II)(H₂O)₆(tos)₂ (tos = p-toluenesulfonate) as a catalyst . This process influences the molecular weight and properties of the resulting polymer.

Experimental Procedure: The compound is incorporated into the polymerization reaction mixture, where it helps control the polymer chain length.

Results: The use of methyl 4-methyl-2-pentenoate as a chain transfer agent affects the polymerization kinetics and final properties of the polymer.

Methyl 4-methyl-2-pentenoate is an organic compound classified as a methyl-branched fatty acid. Its chemical formula is , and it has a molecular weight of approximately 128.169 g/mol. The compound features a methyl group attached to the fourth carbon of a pentenoate chain, giving it unique structural properties that distinguish it from other fatty acids. The IUPAC name for this compound is 2-pentenoic acid, 4-methyl-, methyl ester, and it is recognized for its role in various

Currently, there is no documented information on the mechanism of action of MMPA in any biological system.

- Esterification: This reaction involves the formation of esters from carboxylic acids and alcohols, where methyl 4-methyl-2-pentenoate can be formed from the reaction of 4-methyl-2-pentenoic acid with methanol.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly with arylcopper reagents, leading to the formation of various substituted products .

- Hydrolysis: Under acidic or basic conditions, methyl 4-methyl-2-pentenoate can hydrolyze to yield 4-methyl-2-pentenoic acid and methanol.

Methyl 4-methyl-2-pentenoate can be synthesized through several methods:

- Esterification Reaction: The most common method involves reacting 4-methyl-2-pentenoic acid with methanol in the presence of an acid catalyst to produce the methyl ester.

- Alkylation Reactions: Another synthetic route involves the alkylation of suitable precursors followed by esterification.

- Biotransformation: Certain microorganisms may also convert simple fatty acids into branched-chain esters through enzymatic processes.

Methyl 4-methyl-2-pentenoate has various applications across different fields:

- Flavoring Agents: It is used in the food industry as a flavoring agent due to its fruity aroma.

- Fragrance Industry: The compound is utilized in perfumes and cosmetics for its pleasant scent.

- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving methyl 4-methyl-2-pentenoate focus on its reactivity with other chemical species. These studies often examine how the compound interacts with nucleophiles or electrophiles during chemical transformations. Additionally, its behavior in biological systems could provide insights into metabolic pathways or potential therapeutic uses.

Methyl 4-methyl-2-pentenoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Methyl 3-methylbutanoate | C7H14O2 | Contains a branched chain at a different position (3rd carbon). |

| Methyl 2-pentenoate | C6H10O2 | Lacks the additional methyl group at the fourth carbon. |

| Ethyl 4-methyl-2-pentenoate | C8H14O2 | Has an ethyl group instead of a methyl group, affecting volatility. |

| Methyl hexanoate | C7H14O2 | A straight-chain fatty acid ester without branching. |

Methyl 4-methyl-2-pentenoate's unique branching at the fourth carbon differentiates it from these similar compounds, influencing its physical properties and reactivity.